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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)benzoic acid

Cat. No.: B162062

An In-depth Technical Guide to 2-(Pyridin-3-
yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)benzoic acid is a bi-aryl carboxylic acid derivative featuring a benzoic acid
moiety substituted with a pyridine ring. This heterocyclic scaffold is of significant interest in
medicinal chemistry and materials science due to its structural motifs that allow for diverse
chemical interactions. Its importance is underscored by its role as a key intermediate in the
synthesis of various active pharmaceutical ingredients (APIs) and functional materials. This
technical guide provides a comprehensive overview of the chemical structure, analysis, and
synthesis of 2-(Pyridin-3-yl)benzoic acid.

Chemical Structure and Properties

2-(Pyridin-3-yl)benzoic acid possesses a molecular structure where a pyridine ring is
connected to a benzoic acid at the 2-position of the benzene ring. This arrangement allows for
potential intramolecular interactions and provides multiple sites for further chemical
modifications.

Chemical Identifiers
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o |[UPAC Name: 2-(Pyridin-3-yl)benzoic acid[1]

e CAS Number: 134363-45-4[1]

e Molecular Formula: C12HoNO2[1]

« SMILES: C1=CC=C(C(=C1)C2=CN=CC=C2)C(=0)O[1]

e InChl: INChI=1S/C12HINO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15)[1]
Physicochemical Properties

A summary of the key quantitative data for 2-(Pyridin-3-yl)benzoic acid is presented in the

table below.
Property Value Reference
Molecular Weight 199.21 g/mol [1]
Monoisotopic Mass 199.063328530 Da [1]
Purity >95% [2]
Appearance White to off-white solid
Storage Room temperature [2]

Chemical Analysis

The structural elucidation and purity assessment of 2-(Pyridin-3-yl)benzoic acid are typically
performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both the pyridine and benzene rings, as well as a characteristic downfield signal
for the carboxylic acid proton.

e 13C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in
the molecule, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.
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While specific spectra for 2-(Pyridin-3-yl)benzoic acid are not readily available in the public
domain, data for similar benzoic acid derivatives can provide a reference for expected chemical
shifts. For instance, the carboxylic acid carbon in benzoic acid derivatives typically resonates
around 172 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Pyridin-3-yl)benzoic acid is characterized by several key absorption
bands:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-
3300 cm~1.[4]

o Astrong C=0 stretching vibration for the carbonyl group, usually appearing around 1700
cm~1.[4]

e C-H stretching vibrations for the aromatic rings above 3000 cm~1.

e C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule. The molecular ion peak ([M]*) for 2-(Pyridin-3-yl)benzoic acid would be observed
at an m/z of 199. The fragmentation pattern would likely involve the loss of the carboxylic acid
group and cleavage of the bond between the two aromatic rings. The base peak in the mass
spectrum of benzoic acid itself is typically the [CeHsCO]* fragment at m/z 105.[5]

Experimental Protocols

The synthesis of 2-(Pyridin-3-yl)benzoic acid is most commonly achieved through a
palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Synthesis via Suzuki-Miyaura Coupling

This method involves the reaction of a boronic acid or its ester with a halide in the presence of
a palladium catalyst and a base.
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General Protocol:

¢ Reactants:

[¢]

2-Bromobenzoic acid (or a corresponding ester)

[¢]

Pyridine-3-boronic acid

[e]

Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Cl2)

o

Base (e.g., K2COs, NazCOs, K3POa4)

[¢]

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

e Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add
2-bromobenzoic acid, pyridine-3-boronic acid, and the base. b. Add the solvent, followed by
the palladium catalyst. c. Heat the reaction mixture with stirring for several hours until the
reaction is complete (monitored by TLC or LC-MS). d. After cooling to room temperature, the
reaction mixture is typically subjected to an aqueous workup. This may involve acidification
to protonate the carboxylate, followed by extraction with an organic solvent. e. The organic
layers are combined, dried over an anhydrous salt (e.g., MgSOa4 or Na=2S0a4), and the solvent
is removed under reduced pressure. f. The crude product is then purified, typically by
recrystallization or column chromatography, to yield pure 2-(Pyridin-3-yl)benzoic acid.

A general workflow for the Suzuki-Miyaura coupling is depicted below.

Reactants
(2-Bromobenzoic acid, Pyridine-3-boronic acid, [—| 2-(Pyridin-3-yl)benzoic acid
Base, Pd Catalyst, Solvent)

Click to download full resolution via product page

Suzuki-Miyaura Coupling Workflow

Biological Activity and Applications

While specific biological activities and signaling pathway involvement for 2-(Pyridin-3-
yl)benzoic acid are not extensively documented in publicly available literature, its structural
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components are present in numerous biologically active molecules. Pyridine and benzoic acid
derivatives are known to exhibit a wide range of pharmacological effects, including anti-
inflammatory, antimicrobial, and anticancer activities.[6]

The structural motif of 2-arylpyridines is a common feature in many pharmaceutical
compounds. Therefore, 2-(Pyridin-3-yl)benzoic acid serves as a valuable building block for
the synthesis of novel drug candidates. Its carboxylic acid functionality allows for the formation
of amides, esters, and other derivatives, enabling the exploration of structure-activity
relationships in drug discovery programs. For instance, derivatives of pyridinyl-benzoic acids
are investigated as potential enzyme inhibitors.

A logical workflow for the preliminary biological evaluation of a compound like 2-(Pyridin-3-
yl)benzoic acid is illustrated below.
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Biological Evaluation Workflow

Conclusion

2-(Pyridin-3-yl)benzoic acid is a versatile chemical compound with significant potential in the

fields of medicinal chemistry and materials science. This guide has provided a detailed
overview of its chemical structure, analytical characterization, and a general protocol for its

synthesis via the Suzuki-Miyaura coupling reaction. Further research into the specific biological

activities of this compound and its derivatives is warranted to fully explore its therapeutic
potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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